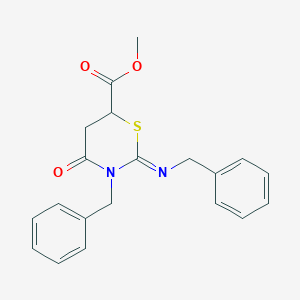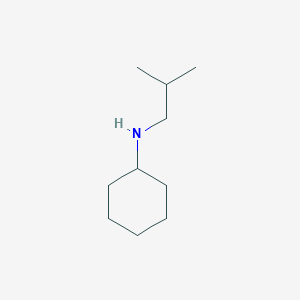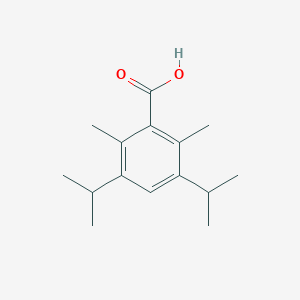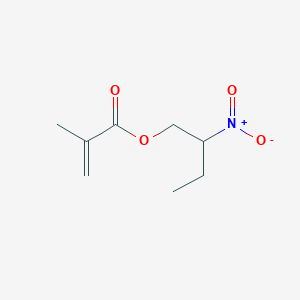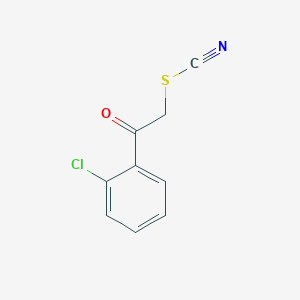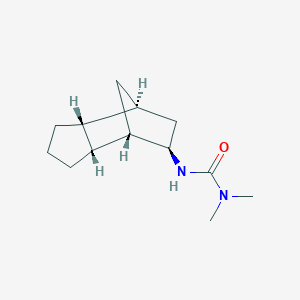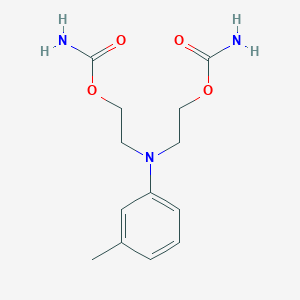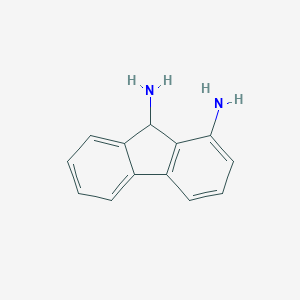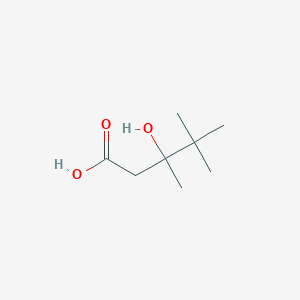
3-Hydroxy-3,4,4-trimethylpentanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Hydroxy-3,4,4-trimethylpentanoic acid (HTPA) is a naturally occurring compound that has gained considerable attention in recent years due to its potential therapeutic applications. It is a branched-chain fatty acid that is found in various sources, including human plasma, dairy products, and certain types of fish. HTPA has been shown to possess a range of biological activities, including anti-inflammatory, antioxidant, and anti-cancer properties.
Mécanisme D'action
The mechanism of action of 3-Hydroxy-3,4,4-trimethylpentanoic acid is not fully understood. However, it has been suggested that its anti-inflammatory and antioxidant properties may be due to its ability to inhibit the production of reactive oxygen species (ROS) and pro-inflammatory cytokines. 3-Hydroxy-3,4,4-trimethylpentanoic acid has also been shown to induce apoptosis in cancer cells, which may be responsible for its anti-cancer properties.
Effets Biochimiques Et Physiologiques
3-Hydroxy-3,4,4-trimethylpentanoic acid has been shown to have a range of biochemical and physiological effects. It has been found to reduce the levels of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α) in vitro and in vivo. 3-Hydroxy-3,4,4-trimethylpentanoic acid has also been shown to reduce the levels of ROS in various tissues, which could be beneficial in preventing oxidative damage. Additionally, 3-Hydroxy-3,4,4-trimethylpentanoic acid has been found to induce apoptosis in cancer cells, which could be useful in cancer therapy.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of 3-Hydroxy-3,4,4-trimethylpentanoic acid is that it is a naturally occurring compound, which means that it is generally considered safe and non-toxic. Additionally, 3-Hydroxy-3,4,4-trimethylpentanoic acid is relatively easy to synthesize and can be obtained in large quantities. However, one of the limitations of 3-Hydroxy-3,4,4-trimethylpentanoic acid is that its mechanism of action is not fully understood, which makes it difficult to determine its optimal therapeutic applications.
Orientations Futures
There are several potential future directions for research on 3-Hydroxy-3,4,4-trimethylpentanoic acid. One area of research could focus on elucidating its mechanism of action, which would provide a better understanding of its therapeutic potential. Additionally, research could be conducted to determine the optimal dosage and delivery method for 3-Hydroxy-3,4,4-trimethylpentanoic acid. Finally, further studies could be conducted to investigate the potential use of 3-Hydroxy-3,4,4-trimethylpentanoic acid in the treatment of various diseases, such as cancer and inflammatory disorders.
Conclusion:
In conclusion, 3-Hydroxy-3,4,4-trimethylpentanoic acid is a naturally occurring compound with potential therapeutic applications. It possesses anti-inflammatory, antioxidant, and anti-cancer properties, which make it a promising candidate for the treatment of various diseases. Although its mechanism of action is not fully understood, 3-Hydroxy-3,4,4-trimethylpentanoic acid has been the subject of numerous scientific studies, and its potential therapeutic applications continue to be investigated.
Méthodes De Synthèse
3-Hydroxy-3,4,4-trimethylpentanoic acid is synthesized through the condensation of 2-methyl-1,3-propanediol and acetylacetone in the presence of a strong acid catalyst. The reaction yields a mixture of isomers, with the major product being the 3-hydroxy-3,4,4-trimethylpentanoic acid isomer. The synthesis of 3-Hydroxy-3,4,4-trimethylpentanoic acid is relatively simple and can be performed on a large scale.
Applications De Recherche Scientifique
3-Hydroxy-3,4,4-trimethylpentanoic acid has been the subject of numerous scientific studies due to its potential therapeutic properties. It has been shown to possess anti-inflammatory properties, which make it a promising candidate for the treatment of inflammatory diseases such as arthritis and asthma. 3-Hydroxy-3,4,4-trimethylpentanoic acid has also been found to exhibit antioxidant activity, which could be useful in preventing oxidative damage in various tissues. Additionally, 3-Hydroxy-3,4,4-trimethylpentanoic acid has been shown to possess anti-cancer properties, making it a potential candidate for cancer therapy.
Propriétés
Numéro CAS |
16466-40-3 |
|---|---|
Nom du produit |
3-Hydroxy-3,4,4-trimethylpentanoic acid |
Formule moléculaire |
C8H16O3 |
Poids moléculaire |
160.21 g/mol |
Nom IUPAC |
3-hydroxy-3,4,4-trimethylpentanoic acid |
InChI |
InChI=1S/C8H16O3/c1-7(2,3)8(4,11)5-6(9)10/h11H,5H2,1-4H3,(H,9,10) |
Clé InChI |
RTKITZIRJNYAPW-UHFFFAOYSA-N |
SMILES |
CC(C)(C)C(C)(CC(=O)O)O |
SMILES canonique |
CC(C)(C)C(C)(CC(=O)O)O |
Autres numéros CAS |
16466-40-3 |
Synonymes |
3-hydroxy-3,4,4-trimethyl-pentanoic acid |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



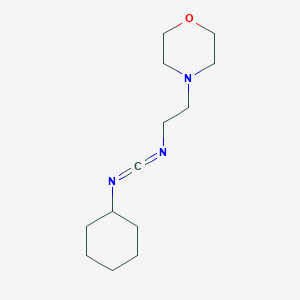
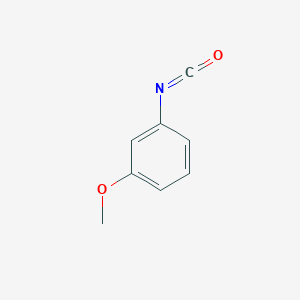
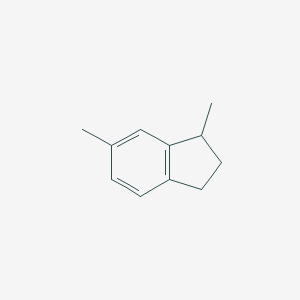
![1-Tert-butyl-4-[(4-tert-butylphenyl)methyl]benzene](/img/structure/B97359.png)

